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Compound of Interest

Compound Name:
1-(2-Chloro-6-

methoxyphenyl)ethanone

CAS No.: 881883-32-5

Cat. No.: B1490065

Get Quote

Executive Summary
1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5) is a highly specialized

acetophenone derivative characterized by a 1,2,3-vicinal substitution pattern on the benzene

ring. This specific arrangement—placing the acetyl group between a chlorine atom and a

methoxy group—creates significant steric crowding, forcing the carbonyl moiety out of planarity

with the aromatic ring. This "steric inhibition of resonance" imparts unique reactivity profiles

compared to its unhindered isomers (e.g., the 4-methoxy analogue), making it a valuable

scaffold in the synthesis of atropisomeric drugs and fused heterocycles like indazoles and

benzisoxazoles.

This guide details the physicochemical properties, validated synthetic protocols, and

mechanistic considerations for researchers utilizing this compound in drug discovery and

organic synthesis.[1]
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The following data summarizes the core identifiers and physical properties of the compound.

Property Description

IUPAC Name 1-(2-Chloro-6-methoxyphenyl)ethanone

Common Synonyms
2'-Chloro-6'-methoxyacetophenone; 2-Chloro-6-

methoxyacetylbenzene

CAS Registry Number 881883-32-5

Molecular Formula C₉H₉ClO₂

Molecular Weight 184.62 g/mol

SMILES COC1=CC=CC(Cl)=C1C(C)=O

InChI Key MCRINSAETDOKDE-UHFFFAOYSA-N

Physical State Low-melting solid or crystalline powder

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Synthetic Methodologies
Synthesizing 1-(2-Chloro-6-methoxyphenyl)ethanone requires overcoming the steric

hindrance at the 2-position of the aromatic ring. Standard Friedel-Crafts acylation of 3-

chloroanisole typically fails to yield the 2-substituted product, favoring instead the less hindered

4- or 6-positions. Therefore, nucleophilic addition to nitriles or Directed Ortho Metalation (DoM)

are the protocols of choice.[1]

Method A: Grignard Addition to Nitrile (Preferred
Protocol)[1]
This method is preferred for its robustness and scalability.[1] It utilizes the linear nitrile group,

which is less sterically demanding than an acid chloride, allowing for efficient attack by the
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Grignard reagent.[1]

Reagents:

Substrate: 2-Chloro-6-methoxybenzonitrile (commercially available).[1]

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.[1]

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Quench: Aqueous HCl (1 M).[1]

Protocol:

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir

bar, reflux condenser, and addition funnel under an argon atmosphere.

Dissolution: Charge the flask with 2-Chloro-6-methoxybenzonitrile (1.0 equiv) and anhydrous

THF (0.5 M concentration). Cool the solution to 0°C.

Addition: Dropwise add MeMgBr (1.2 equiv) over 30 minutes. The solution may turn slightly

yellow/turbid as the magnesium imine complex forms.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (the imine intermediate may hydrolyze on silica, so look for the ketone spot).[1]

Hydrolysis: Cool the mixture back to 0°C. Cautiously add 1 M HCl (excess) to quench the

reaction and hydrolyze the imine salt. Stir vigorously for 1 hour.

Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with

brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the

target ketone.

Method B: Directed Ortho Metalation (DoM) (Advanced)
[1]
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This route exploits the "cooperative directing effect" of the chloro and methoxy groups to

selectively lithiate the position between them.

Protocol:

Lithiation: Treat 3-chloroanisole with Lithium Diisopropylamide (LDA) in THF at -78°C. The

lithium preferentially occupies the 2-position (between Cl and OMe) due to the inductive

acidification by Cl and coordination by OMe.[1]

Acylation: Quench the lithiated species with acetic anhydride or N-methoxy-N-

methylacetamide (Weinreb amide).[1]

Note: Temperature control is critical; warming above -60°C can lead to benzyne formation or

isomerization.[1]

Visualization of Synthetic Workflows

2-Chloro-6-methoxybenzonitrile MeMgBr / THF
(Nucleophilic Attack)

Magnesium Imine Salt
(Stable Intermediate)

Steric Tolerance Acid Hydrolysis
(H3O+)

1-(2-Chloro-6-methoxyphenyl)ethanone

3-Chloroanisole LDA / -78°C
(Ortho Lithiation) 2-Lithio IntermediateCooperative Directing Acetic Anhydride

Click to download full resolution via product page

Figure 1: Comparison of the Nitrile Grignard route (top) and Directed Ortho Metalation route

(bottom).

Mechanistic Insight: Steric Inhibition & Reactivity
The 1,2,6-substitution pattern dictates the reactivity of this molecule.

Non-Planarity: The steric bulk of the chloro (Van der Waals radius ~1.75 Å) and methoxy

groups forces the acetyl group to rotate out of the plane of the benzene ring.

Electronic Consequences:
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Reduced Conjugation: The loss of planarity decouples the carbonyl π-system from the

aromatic π-system. This prevents the benzene ring from donating electron density into the

carbonyl antibonding orbital.[1]

Increased Electrophilicity: Paradoxically, while sterically hindered, the carbonyl carbon is

electronically more electrophilic than in unhindered acetophenones because it lacks the

stabilizing resonance donation from the ring.

Nucleophilic Attack: Despite the electronic activation, nucleophilic attack is kinetically slow

due to the "picket fence" protection by the ortho-substituents.[1] Small nucleophiles (like

hydride or methyl anion) can penetrate this barrier, but larger nucleophiles may require

forcing conditions.[1]

Applications in Drug Development
This compound serves as a critical "steric template" intermediate.[1]

Indazole Synthesis: Condensation with hydrazine derivatives yields 1H-indazoles.[1] The 2-

chloro group is labile under specific catalytic conditions (e.g., Cu-catalyzed Ullmann-type

cyclization), allowing for the formation of tricyclic cores found in anti-inflammatory agents.

Atropisomerism Studies: Derivatives of this ketone can exhibit stable axial chirality if the

rotational barrier is sufficiently high, making them useful models for designing atropisomeric

kinase inhibitors.[1]

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.[1] May cause sensitization.[1][2]

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The methoxy group

makes the ring electron-rich, potentially susceptible to slow oxidation if exposed to light and

air over prolonged periods.

Spill Response: Contain with sand or vermiculite.[1] Do not flush into surface water.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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